6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride
Description
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride (CAS: 2665663-22-7) is a pyridine-based compound featuring a nicotinic acid backbone substituted with a pyrrolidin-1-yl ethoxy group at the 6-position. The molecule comprises a pyridine ring with a carboxylic acid group at the 3-position and a 2-(pyrrolidin-1-yl)ethoxy moiety at the 6-position, protonated as a hydrochloride salt for enhanced solubility . Its InChIKey (GXXRDZRPOXEPLF-UHFFFAOYSA-N) confirms the stereochemical arrangement, critical for interactions in biological systems.
Synthesis of this compound involves functionalizing the pyridine core via ethoxy-linkage substitutions. A related quinoline derivative synthesis (e.g., 2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxylic acid hydrochloride) uses thionyl chloride to activate carboxylic acid groups, suggesting analogous steps for nicotinic acid derivatives .
Properties
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-12(16)10-3-4-11(13-9-10)17-8-7-14-5-1-2-6-14;/h3-4,9H,1-2,5-8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXRDZRPOXEPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride typically involves the following steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of nicotinic acid with an appropriate ethoxy reagent under basic conditions to form the ethoxy-substituted nicotinic acid.
Introduction of the Pyrrolidine Ring: The ethoxy-substituted nicotinic acid is then reacted with pyrrolidine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group in compounds like ethyl 6-(pyrrolidin-1-yl)nicotinate can undergo hydrolysis to form carboxylic acids. For example:
This reaction is critical for generating the free acid form (e.g., 6-(pyrrolidin-1-yl)nicotinic acid ) .
Amide Coupling
Activated carboxylic acids (e.g., via EDCI/HOBt) react with amines to form amides. For instance, 6-(2-(pyrrolidin-1-yl)ethyl)nicotinic acid could react with amines to yield secondary amides .
Salt Formation
The hydrochloride salt of the target compound likely forms via protonation of the pyrrolidine nitrogen with HCl, as seen in analogous pyrrolidine derivatives .
Comparative Reactivity of Structural Analogues
Gaps and Limitations
No direct data exists for 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride in the provided sources. Key inferences are drawn from:
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Ether-linked derivatives : The ethoxy group’s stability under acidic/basic conditions is unverified but may resemble ethyl esters in hydrolysis susceptibility .
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Pyrrolidine reactivity : The tertiary amine in pyrrolidine is prone to protonation (salt formation) and alkylation .
Recommendations for Further Study
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Conduct nucleophilic substitution experiments to introduce ethoxy-pyrrolidine groups to nicotinic acid.
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Explore coupling reactions (e.g., Mitsunobu conditions) for ether bond formation.
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Validate salt stability via pH-dependent solubility studies.
While the search results lack direct data on the target compound, the reactivity of its structural analogues provides a foundational framework for hypothesis-driven research.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16N2O3·HCl
- Molecular Weight : 220.27 g/mol
- IUPAC Name : 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride
The compound features a pyrrolidine moiety linked to a nicotinic acid structure, which is significant for its interaction with biological targets.
Nicotine Dependence Treatment
One of the primary applications of compounds similar to 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid is in the treatment of nicotine dependence. Nicotine replacement therapies (NRTs) utilize various delivery methods such as patches, gums, and inhalers to help individuals reduce withdrawal symptoms and cravings associated with quitting smoking . The unique structure of this compound may enhance its efficacy in modulating nicotine receptors.
Neuropharmacological Effects
Research indicates that nicotinic acetylcholine receptors (nAChRs) play a crucial role in cognitive functions and neurodegenerative diseases. Compounds like 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid could potentially influence these receptors, offering therapeutic avenues for conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .
Antidepressant Properties
Preliminary studies suggest that certain nicotinic compounds exhibit antidepressant-like effects. By modulating neurotransmitter systems through nAChRs, these compounds may provide new strategies for treating depression .
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The process typically includes:
- Condensation Reaction : The reaction between pyrrolidine derivatives and nicotinic acid precursors.
- Purification : Employing techniques such as recrystallization or chromatography to achieve the desired purity levels.
The development of synthetic pathways is crucial for producing this compound at scale for research and therapeutic use .
Case Study 1: Nicotine Receptor Modulation
In a study examining the effects of various nicotinic compounds on cognitive function, researchers found that derivatives similar to 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid significantly enhanced memory retention in animal models. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Case Study 2: Behavioral Studies in Rodents
Another study focused on the behavioral effects of administering this compound in rodent models showed promising results in reducing anxiety-like behaviors. This aligns with the hypothesis that modulation of nAChRs can influence mood and anxiety levels .
Mechanism of Action
The mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptors or enzymes, modulating their activity. The nicotinic acid moiety may also play a role in binding to specific sites, influencing the overall effect of the compound.
Comparison with Similar Compounds
Pyridine Derivatives with Pyrrolidinyl Ethoxy Substituents
- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid This compound replaces the ethoxy group in the target molecule with a fluorine atom at the 2-position of the pyridine ring.
6-(2-(Aziridin-1-yl)ethoxy)nicotinic Acid
Substituting pyrrolidine (5-membered ring) with aziridine (3-membered ring) introduces ring strain, reducing conformational flexibility. This may alter binding affinity in target proteins due to restricted rotational freedom .
| Property | 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic Acid HCl | 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid | 6-(2-Aziridin-1-ylethoxy)nicotinic Acid |
|---|---|---|---|
| Core Structure | Pyridine | Pyridine | Pyridine |
| Substituent | 2-(Pyrrolidin-1-yl)ethoxy | 2-Fluoro + 6-(pyrrolidin-1-yl) | 2-(Aziridin-1-yl)ethoxy |
| Ring Strain | Low (5-membered pyrrolidine) | Low | High (3-membered aziridine) |
| Likely Solubility (HCl salt) | High | Moderate (fluorine reduces polarity) | Moderate |
Heterocyclic Core Variations
- Quinoline-Based Analogs The quinoline derivative 2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxylic acid hydrochloride (CAS: Not provided) replaces the pyridine core with a larger quinoline system. However, solubility decreases due to increased molecular weight .
- 1,8-Naphthyridine Derivatives Compounds like 3-[(S)-3-(L-alanylamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride (from ) feature a bicyclic naphthyridine core. The additional nitrogen atoms and cyclopropyl group introduce steric and electronic complexity, likely enhancing selectivity for bacterial DNA gyrase targets .
Functional Group Modifications
6-(Pyridin-2-ylmethoxy)nicotinic Acid
Replacing the pyrrolidinyl ethoxy group with a pyridinylmethoxy moiety (CAS: 1072855-62-9) introduces a second aromatic ring. This modification increases molecular rigidity and may improve binding to metalloenzymes via chelation interactions .4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
This analog substitutes the carboxylic acid group with an aniline (NH₂) group (Similarity: 0.79, per ). The loss of acidity eliminates hydrogen-bonding capacity, reducing interactions with polar residues in enzymatic active sites .
Key Research Findings
- Biological Activity : Pyrrolidine-containing derivatives (e.g., the target compound) show higher metabolic stability than aziridine analogs due to reduced ring strain and slower enzymatic degradation .
- Solubility: Hydrochloride salts of pyridine derivatives generally exhibit superior aqueous solubility compared to neutral heterocycles like quinoline .
- Target Selectivity : Naphthyridine and pyrimidine cores (e.g., 4-(piperazin-1-yl)-2,6-bis(pyrrolidin-1-yl)pyrimidine) demonstrate broader kinase inhibition profiles than pyridine-based compounds, attributed to their ability to occupy larger ATP-binding pockets .
Biological Activity
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO·HCl
- Molecular Weight : 232.67 g/mol
This structure incorporates a pyrrolidine ring and a nicotinic acid moiety, which are crucial for its biological activity.
This compound is believed to exert its effects primarily through modulation of nicotinic acetylcholine receptors (nAChRs). These receptors play significant roles in neurotransmission and are implicated in various neurological disorders.
Key Mechanisms:
- Receptor Activation : The compound acts as an agonist at certain nAChR subtypes, influencing synaptic transmission.
- Neuroprotective Effects : Studies indicate that it may provide neuroprotection against excitotoxicity, potentially benefiting conditions like Alzheimer's disease.
Pharmacological Studies
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Antiviral Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Q & A
Q. What established synthetic routes are available for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A common approach involves converting the nicotinic acid derivative to its acid chloride using thionyl chloride (SOCl₂) under reflux (e.g., 80°C for 6 hours in toluene), followed by nucleophilic substitution with pyrrolidine. Key parameters include:
- Stoichiometry : Use 1.5 equivalents of SOCl₂ to ensure complete conversion .
- Temperature Control : Gradual addition of pyrrolidine at 0°C to minimize side reactions .
- Purification : Silica gel chromatography is critical for isolating intermediates (e.g., 80% yield for acid chloride formation) .
For optimization, systematically vary reaction time, temperature, and reagent ratios using fractional factorial design (see Advanced Question 3).
Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be validated?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyrrolidine-ethoxy linkage and hydrochloride salt formation. Compare chemical shifts with analogous pyridine derivatives (e.g., δ ~2.8–3.2 ppm for N-CH₂ groups) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with theoretical m/z values (e.g., calculated for C₁₂H₁₇N₂O₃·HCl).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
Q. How can researchers ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ethoxy-pyrrolidine moiety.
- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH) to identify degradation products via LC-MS .
- Hygroscopicity Mitigation : Use desiccants (e.g., silica gel) to counteract hydrochloride salt hygroscopicity .
Q. What purification strategies are effective for removing by-products in the final synthesis step?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–10% methanol in dichloromethane) to separate unreacted pyrrolidine or nicotinic acid derivatives .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility differences between the target compound and impurities .
- Ion-Exchange Chromatography : Exploit the compound’s ionic nature (hydrochloride salt) for selective retention on cationic resins .
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
Methodological Answer:
- Interlaboratory Studies : Share standardized protocols (e.g., reagent sources, equipment calibration) and compare yields/purity via blinded analysis.
- Quality Control Metrics : Define acceptance criteria (e.g., ≥90% purity by HPLC, ±2% yield variance) .
- Statistical Analysis : Use ANOVA to identify significant deviations caused by environmental factors (e.g., humidity, temperature fluctuations) .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize the synthesis of this compound?
Methodological Answer:
- Variable Selection : Identify critical factors (e.g., reaction temperature, SOCl₂ equivalents, solvent volume) using a Plackett-Burman screening design .
- Response Surface Methodology (RSM) : Apply a central composite design to model non-linear relationships between variables and yield/purity .
- Case Study : For a related pyridine derivative, optimizing SOCl₂ equivalents and reflux time increased yield from 70% to 85% .
Q. What computational strategies can predict reaction mechanisms or intermediate stability?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate transition states during acid chloride formation (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Model solvation effects on pyrrolidine substitution kinetics in toluene .
- Validation : Compare computed activation energies with experimental Arrhenius plots .
Q. How should researchers resolve contradictions in reported catalytic efficiencies for related reactions?
Methodological Answer:
- Meta-Analysis : Aggregate data from literature (e.g., yields, solvent systems) and use multivariate regression to identify confounding variables (e.g., trace moisture in solvents) .
- Replication Studies : Systematically test disputed conditions (e.g., argon vs. nitrogen atmosphere) while controlling for reactor geometry .
- Feedback Loops : Integrate discrepancies into computational models to refine predictive accuracy .
Q. What advanced analytical methods are suitable for identifying trace by-products?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Pharmacophore Modeling : Map electrostatic/hydrophobic features of the nicotinic acid core and pyrrolidine side chain .
- In Silico Screening : Dock derivatives into target proteins (e.g., enzymes) using AutoDock Vina to prioritize synthesis .
- Validation : Corrogate computational predictions with in vitro assays (e.g., IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
